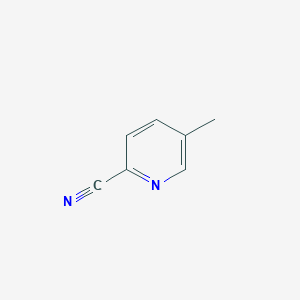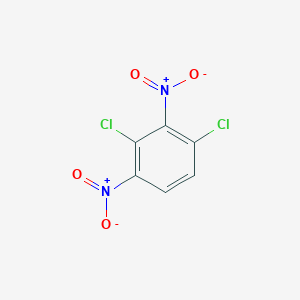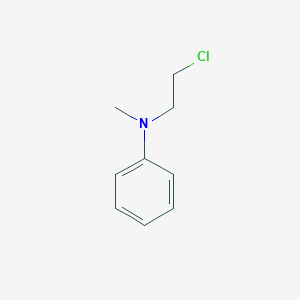
Almorexant
Vue d'ensemble
Description
Almorexant, également connu sous son code de développement ACT-078573, est un composé qui agit comme un antagoniste compétitif des récepteurs de l’orexine OX1 et OX2. Il a été initialement développé par les sociétés pharmaceutiques Actelion et GlaxoSmithKline pour le traitement de l’insomnie. Le composé a été conçu pour favoriser un sommeil de meilleure qualité avec moins d’effets secondaires par rapport aux benzodiazépines et aux médicaments de type Z traditionnels .
Applications De Recherche Scientifique
Mécanisme D'action
Almorexant exerce ses effets en inhibant de manière compétitive les récepteurs de l’orexine OX1 et OX2. Les récepteurs de l’orexine sont impliqués dans la régulation de l’éveil et de l’excitation. En bloquant ces récepteurs, this compound réduit l’activité des peptides de l’orexine, ce qui conduit à une augmentation du sommeil et à une diminution de l’activité locomotrice . Le composé se dissocie très lentement des récepteurs de l’orexine, ce qui peut prolonger sa durée d’action .
Composés similaires :
Suvorexant : Un autre antagoniste dual des récepteurs de l’orexine utilisé pour le traitement de l’insomnie.
Daridorexant : Un nouvel antagoniste des récepteurs de l’orexine qui est en cours de validation pour l’insomnie primaire.
Unicité d’this compound : this compound a été l’un des premiers antagonistes duaux des récepteurs de l’orexine à être développé et testé dans des essais cliniques. Son mécanisme d’action unique et son potentiel pour promouvoir un sommeil de meilleure qualité avec moins d’effets secondaires le distinguent des médicaments traditionnels contre le sommeil. Son développement a été interrompu en raison de préoccupations concernant la sécurité hépatique .
Analyse Biochimique
Biochemical Properties
Almorexant selectively inhibits the functional consequences of OX1 and OX2 orexin receptor activation, such as intracellular Ca2+ mobilization . It has high affinity and almost equal nanomolar potency at OX1Rs and OX2Rs . It interacts with these receptors and blocks signaling of orexin-A and orexin-B peptides .
Cellular Effects
This compound has been shown to decrease alertness and increase sleep in healthy rats, dogs, and humans when administered during the active phase of the circadian cycle, at peak endogenous orexin tone . It stimulates caspase-3 activity in AsPC-1 cells and induces apoptosis .
Molecular Mechanism
This compound acts as a competitive antagonist of the OX1 and OX2 orexin receptors . It reversibly blocks signaling of orexin-A and orexin-B peptides . It totally blocked the intracellular Ca2+ signal pathway .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed and distributed and shows no tendency to accumulate with repeated dosing . It has been shown to have a sleep-promoting effect which resembles physiological sleep; this could be quickly reversed upon sensorimotor stimulation and yet allow resumption of sleep upon its cessation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the volume of tumors . It can help rats to be fully capable of spatial and avoidance learning . This compound dose-dependently induced sleep in wild-type (WT) and OX1R KO mice, whereas it was devoid of effects in OX2R KO or double OXR KO mice .
Metabolic Pathways
This compound is metabolized in the liver
Transport and Distribution
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’Almorexant implique plusieurs étapes clés. Une méthode notable est la synthèse énantiosélective via l’amidation allylique intramoléculaire asymétrique catalysée par l’iridium. Ce processus comprend la préparation de la structure centrale chirale de la tétrahydroisoquinoléine, suivie d’une réaction de Heck oxydative à température ambiante et d’une réduction organocatalysée par l’hydrazine .
Méthodes de production industrielle : Les méthodes de production industrielle de l’this compound ne sont pas largement documentées dans le domaine public. La synthèse implique généralement l’application à grande échelle des voies de synthèse susmentionnées, optimisées pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions : Almorexant subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels à l’intérieur de la molécule, modifiant potentiellement ses propriétés pharmacologiques.
Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques, tels que les cétones en alcools.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut être utile pour modifier l’activité du composé.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions utilisées. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
Comparaison Avec Des Composés Similaires
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Daridorexant: A newer orexin receptor antagonist that is being validated for primary insomnia.
Uniqueness of Almorexant: this compound was one of the first dual orexin receptor antagonists to be developed and tested in clinical trials. Its unique mechanism of action and potential for promoting better quality sleep with fewer side effects set it apart from traditional sleep medications. its development was halted due to concerns over hepatic safety .
Propriétés
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-RPLLCQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007352 | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-64-5, 913358-93-7 | |
| Record name | Almorexant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Almorexant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almorexant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Almorexant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Almorexant hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALMOREXANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




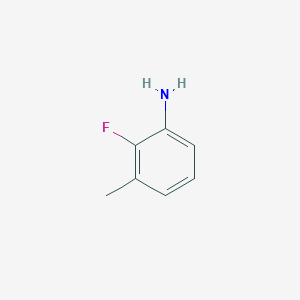

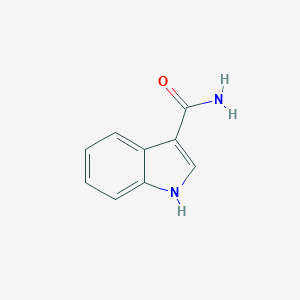
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)

